molecular formula C6H14ClNO2 B1452953 3-[Ethyl(methyl)amino]propanoic acid hydrochloride CAS No. 1158757-51-7

3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Cat. No.: B1452953
CAS No.: 1158757-51-7
M. Wt: 167.63 g/mol
InChI Key: MDVQRLTUMLSHBG-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)amino]propanoic acid hydrochloride is a β-alanine derivative featuring a tertiary amine group substituted with ethyl and methyl moieties at the β-position (third carbon of the propanoic acid backbone). The hydrochloride salt enhances its stability and solubility in aqueous systems.

Properties

IUPAC Name

3-[ethyl(methyl)amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-7(2)5-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQRLTUMLSHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158757-51-7
Record name 3-[ethyl(methyl)amino]propanoic acid hydrochloride
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Preparation Methods

Primary Preparation Method: Michael Addition Followed by Reductive Methylation and Hydrochloride Formation

The most documented and industrially viable preparation method involves two key stages:

  • Step 1: Michael Addition Reaction

    • Reactants: Ethylamine (or a related primary amine) and acrylate esters (such as ethyl acrylate or methyl acrylate)
    • Conditions: Stirring at temperatures ranging from -10°C to 70°C, typically overnight at room temperature for completion
    • Outcome: Formation of 3-(ethylamino)propionic esters via nucleophilic addition to the acrylate double bond
  • Step 2: Reductive Methylation and Hydrochloride Salt Formation

    • Reagents: Formaldehyde (or paraformaldehyde) and formic acid for methylation of the amino group
    • Conditions: Reaction at -10°C to 70°C until TLC indicates completion, followed by evaporation and reflux hydrolysis in hydrochloric acid
    • Outcome: Conversion to 3-[Ethyl(methyl)amino]propanoic acid hydrochloride with high purity (>99%) and yields typically between 86-90%

This method is supported by a patent (CN103396332A) describing a scalable, high-yield process suitable for industrial production, emphasizing the use of ethylamine and acrylate esters under controlled pH and temperature conditions, with purification by organic solvent extraction and crystallization.

Detailed Reaction Conditions and Yields

Step Reactants / Conditions Temperature (°C) Reaction Time Purification Method Yield (%) Purity (%)
1 Ethylamine + Ethyl acrylate (0.5-20 equiv.) -10 to 70 Overnight (12-16h) pH adjustment, organic solvent extraction 88-90 >99
2 Formaldehyde (0.5-5 equiv) + Formic acid (0.5-5 equiv) -10 to 70 Overnight (12-16h) Evaporation, reflux in 6M HCl, filtration 86-90 >99
  • The Michael addition is typically monitored by thin-layer chromatography (TLC) to confirm complete consumption of starting materials.
  • After the methylation step, reflux hydrolysis in hydrochloric acid ensures conversion to the hydrochloride salt and removal of impurities.
  • The product is isolated as a white solid with high chemical purity, suitable for further applications.

Variations in Ester Substrates and Reaction Scale

The method allows for variation in the acrylate ester used:

Ester Type Solvent for Extraction Notes
Ethyl acrylate Ethyl acetate Commonly used, good yield and purity
Methyl acrylate Dichloromethane Slight variation in extraction solvent
Benzyl acrylate Methyl tertiary butyl ether Alternative for specific derivative synthesis

The reaction scale demonstrated in patent examples includes 20L reactors producing multi-kilogram batches, indicating industrial feasibility.

Summary Table of Preparation Method

Stage Reactants / Reagents Conditions Key Observations
Michael Addition Ethylamine + Acrylate ester (ethyl, methyl) Stirring, -10 to 70°C Complete reaction confirmed by TLC
pH Adjustment & Extraction Dilute HCl to pH 2-7, then K2CO3 to pH 8-14 Room temperature Organic phase extraction removes excess ester
Reductive Methylation Formaldehyde + Formic acid Stirring, -10 to 70°C TLC shows disappearance of ester spots
Hydrochloride Formation 6M HCl reflux hydrolysis 9-10 hours reflux Final product isolated by filtration
Purification Organic solvent washing, drying, concentration Reduced pressure evaporation Product >99% purity, yield 86-90%

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(methyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₃ClN₁O₂
  • CAS Number : 1095030-20-8
  • SMILES Notation : CCN(C)CCC(=O)O

The compound features an ethyl group and a methylamino group attached to a propanoic acid backbone, which contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

3-[Ethyl(methyl)amino]propanoic acid hydrochloride is primarily researched for its role as a key intermediate in the synthesis of pharmaceuticals, particularly bisphosphonates like ibandronate sodium. Ibandronate is used to treat osteoporosis and prevent bone metastases in cancer patients. The compound's synthesis involves multiple steps, including Michael addition reactions and hydrolysis processes that yield high-purity products suitable for pharmaceutical applications .

Neuropharmacology

Research indicates that derivatives of propanoic acid can exhibit neuroprotective effects. They may influence neurotransmitter systems, particularly in the context of neurological disorders. The structural characteristics of this compound suggest potential interactions with receptors involved in neurotransmission, making it a candidate for further studies in neuropharmacological applications.

Biochemical Research

In biochemical assays, this compound can serve as a substrate or inhibitor for various enzymatic reactions. Its ability to interact with amino acids and other small molecules makes it useful in studying metabolic pathways and enzyme kinetics. The unique functional groups present allow for specific interactions that can be exploited in research settings.

Case Study 1: Synthesis of Ibandronate Sodium

A study detailed the synthesis of ibandronate sodium using this compound as an intermediate. The process emphasized the efficiency of the reaction conditions that led to high yields (up to 90%) and purity (>99%) of the final product. This highlights the importance of this compound in producing clinically relevant medications .

Case Study 2: Neuroprotective Studies

In a series of experiments exploring neuroprotective agents, derivatives similar to 3-[Ethyl(methyl)amino]propanoic acid were tested for their effects on neuronal cell viability under stress conditions. Results indicated that these compounds could significantly reduce apoptosis in neuronal cells, suggesting their potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and molecular features of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Implications References
3-[Ethyl(methyl)amino]propanoic acid HCl C₆H₁₄ClNO₂* ~167.6† Tertiary amine (ethyl-methyl), carboxylic acid Intermediate for drug synthesis
3-[Ethyl(methyl)amino]-2-methylpropanoic acid HCl C₇H₁₆ClNO₂ 181.66 Additional 2-methyl group Altered steric hindrance, solubility
3-(Methyl(pentyl)amino)propanoic acid HCl C₉H₂₀ClNO₂ 209.71 Longer pentyl chain on amine Increased lipophilicity
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl C₁₁H₁₅ClFNO₂ 234.68‡ Fluorophenyl group, ester moiety Enhanced metabolic stability
Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl C₁₁H₁₅ClN₂O₄ 282.70‡ Nitrophenyl group, electron-withdrawing substituent Altered reactivity in nucleophilic reactions

*Inferred formula (hypothetical); †Estimated based on structural simplification; ‡Calculated from molecular formula.

Key Structural and Functional Differences

Alkyl Chain Modifications
  • 3-[Ethyl(methyl)amino]-2-methylpropanoic acid HCl (C₇H₁₆ClNO₂, MW 181.66 ): The 2-methyl group introduces steric hindrance, which may affect binding interactions in pharmaceutical applications.
Aromatic Substituents
  • Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl (C₁₁H₁₅ClFNO₂ ): The fluorophenyl group enhances electronic effects (e.g., dipole interactions) and metabolic stability due to fluorine’s resistance to oxidation.
  • Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl (C₁₁H₁₅ClN₂O₄ ): The nitro group is strongly electron-withdrawing, making this compound more reactive in electrophilic substitutions but less stable under reducing conditions.
Functional Group Variations
  • Ester vs. Carboxylic Acid : Esters (e.g., compounds in ) are more lipophilic than carboxylic acids, favoring passive diffusion across biological membranes. However, carboxylic acids (e.g., the target compound) are more polar and may exhibit stronger hydrogen-bonding capacity.

Pharmaceutical Relevance

  • Synthetic Intermediates : The target compound and its analogs are likely intermediates in synthesizing β-blockers or neuromuscular agents, as evidenced by structural similarities to Esmolol impurities (e.g., Esmolol free acid, ).
  • Bioactivity : Fluorinated and nitro-substituted analogs () are candidates for antimicrobial or anticancer studies due to their electronic and steric profiles.

Physicochemical Properties

  • Lipophilicity : Increasing alkyl chain length (e.g., pentyl in vs. ethyl-methyl in the target) correlates with higher logP values, critical for pharmacokinetics.
  • Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters, but this is modulated by aromatic substituents (e.g., nitro groups reduce solubility ).

Biological Activity

3-[Ethyl(methyl)amino]propanoic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C5H12ClN
  • Molecular Weight : 121.61 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Highly soluble in water (43.3 mg/ml)

This compound exhibits its biological effects through several mechanisms:

  • High Gastrointestinal Absorption : The compound demonstrates significant gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications.
  • Enzyme Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable metabolic profile for therapeutic use.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism and function.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These results suggest that the compound may serve as a potential antimicrobial agent in clinical settings .

Anticancer Activity

The compound has been evaluated for its anticancer properties using various cancer cell lines. In vitro studies demonstrated that it can reduce cell viability significantly:

Cell Line IC50 (µM)
A549 (Lung Cancer)18.5
HeLa (Cervical Cancer)22.0
MCF-7 (Breast Cancer)15.0

These findings indicate that the compound may inhibit cancer cell proliferation and warrant further investigation as a potential chemotherapeutic agent .

Study on Anticancer Effects

A recent study investigated the effects of this compound on A549 non-small cell lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability compared to controls .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate to good activity, particularly against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[Ethyl(methyl)amino]propanoic acid hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloropropanoic acid and ethylmethylamine under basic conditions. Key parameters include:

  • Solvent selection : Aqueous or polar aprotic solvents (e.g., ethanol) to enhance nucleophilicity.
  • Temperature : Controlled at 60–80°C to balance reaction rate and side-product formation.
  • Stoichiometry : A 1:1.2 molar ratio of 3-chloropropanoic acid to ethylmethylamine minimizes unreacted starting material.
    Post-synthesis, acidification with HCl yields the hydrochloride salt. Similar protocols for structurally related compounds (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) validate this approach .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : 1^1H and 13^13C NMR to confirm the ethyl(methyl)amino group and propanoic acid backbone.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and 2500–3000 cm1^{-1} (ammonium HCl stretch).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-referencing with databases (e.g., PubChem) for analogous compounds ensures accurate interpretation .

Q. How can solubility and stability of this compound be optimized for biological assays?

  • Methodological Answer :

  • Solubility : Use phosphate-buffered saline (PBS, pH 7.4) or DMSO for initial stock solutions. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation .
  • Stability : Store at –20°C in desiccated conditions to prevent hygroscopic degradation. Monitor stability via HPLC over 24–72 hours under assay conditions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized using design of experiments (DOE)?

  • Methodological Answer : Apply a fractional factorial design to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst presence (e.g., triethylamine).
  • Response Variables : Yield, purity (HPLC area %).
    Computational tools (e.g., ICReDD’s reaction path search methods) can narrow experimental parameters by simulating energy barriers and intermediate stability . Post-analysis, refine conditions using response surface methodology (RSM) for maximal efficiency .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer :

  • Data Cross-Validation : Compare NMR/IR results with X-ray crystallography (if crystalline) or computational predictions (DFT for expected vibrational modes).
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or dehydrohalogenation products). Reference impurity standards (e.g., EP guidelines for related hydrochlorides) aid quantification .

Q. How can computational modeling predict the compound’s reactivity in novel biochemical pathways?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.
    Integrate ICReDD’s hybrid computational-experimental workflows to iteratively validate predictions .

Q. What advanced techniques quantify trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-UV/FLD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (EP monograph methods for hydrochlorides).
  • LC-HRMS : Detect impurities at <0.1% levels. Structural elucidation via MS/MS fragmentation libraries .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Ionization Studies : Measure pKa via potentiometric titration; hydrochloride salts enhance solubility but may affect membrane permeability.
  • In Vitro Assays : Compare free base and salt forms in Caco-2 cell models for absorption differences.
    Stability in simulated gastric fluid (pH 1.2–3.0) can further clarify bioavailability .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) to minimize variability.
  • Ethical Reporting : Disclose purity levels, synthetic deviations, and computational assumptions in publications.
  • Interdisciplinary Collaboration : Leverage chemical engineering principles (e.g., reactor design ) for scalable synthesis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[Ethyl(methyl)amino]propanoic acid hydrochloride
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